3-Hydroxymethylaminopyrine

Description

The exact mass of the compound 3-Hydroxymethylaminopyrine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Pyrazolones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Hydroxymethylaminopyrine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxymethylaminopyrine including the price, delivery time, and more detailed information at info@benchchem.com.

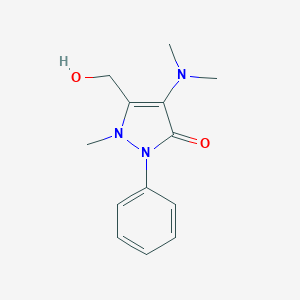

Structure

3D Structure

Properties

CAS No. |

13097-17-1 |

|---|---|

Molecular Formula |

C13H17N3O2 |

Molecular Weight |

247.29 g/mol |

IUPAC Name |

4-(dimethylamino)-5-(hydroxymethyl)-1-methyl-2-phenylpyrazol-3-one |

InChI |

InChI=1S/C13H17N3O2/c1-14(2)12-11(9-17)15(3)16(13(12)18)10-7-5-4-6-8-10/h4-8,17H,9H2,1-3H3 |

InChI Key |

BATBESUQPUOBOC-UHFFFAOYSA-N |

SMILES |

CN1C(=C(C(=O)N1C2=CC=CC=C2)N(C)C)CO |

Canonical SMILES |

CN1C(=C(C(=O)N1C2=CC=CC=C2)N(C)C)CO |

Other CAS No. |

13097-17-1 |

Synonyms |

3-hydroxymethylaminopyrine 4-dimethylamino-3-hydroxymethyl-2-methyl-2-phenyl-3pyrazolin-5-one, |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Proposed Synthesis of 3-Hydroxymethylaminopyrine

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 3-Hydroxymethylaminopyrine, a derivative of 4-aminophenazone. Due to the absence of a directly published synthesis for this specific molecule, this document details a plausible two-step route based on established reactions of related compounds. The proposed synthesis involves the initial preparation of a key intermediate, 3-hydroxymethyl-4-bromoantipyrine, followed by a nucleophilic aromatic substitution to introduce the amino group at the 4-position.

This guide provides detailed, albeit theoretical, experimental protocols and summarizes the general biological context of 4-aminophenazone derivatives. No specific biological activity or mechanism of action for 3-Hydroxymethylaminopyrine has been reported in the reviewed literature.

Proposed Synthesis Pathway

The proposed synthesis of 3-Hydroxymethylaminopyrine is a two-step process commencing from antipyrine. The initial step involves the introduction of a hydroxymethyl group at the 3-position and a bromine atom at the 4-position to yield 3-hydroxymethyl-4-bromoantipyrine. The subsequent and final step is the amination of this intermediate, where the bromine atom is displaced by an amino group to yield the target compound.

Caption: Proposed two-step synthesis of 3-Hydroxymethylaminopyrine.

Experimental Protocols

Step 1: Synthesis of 3-Hydroxymethyl-4-bromoantipyrine

This protocol is adapted from the synthesis of 3-hydroxymethylantipyrine, where 3-hydroxymethyl-4-bromoantipyrine is a key intermediate.[1]

Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve antipyrine in a suitable solvent such as glacial acetic acid.

-

Bromination: To the stirred solution, add a solution of bromine in glacial acetic acid dropwise at room temperature. The reaction mixture is then heated to ensure the completion of the bromination at the 4-position.

-

Hydroxymethylation: Following bromination, the reaction mixture is cooled, and paraformaldehyde is added. The mixture is then treated with a strong acid catalyst, such as sulfuric acid, and heated to facilitate the hydroxymethylation at the 3-position.

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled and poured into ice-water. The precipitated crude product is filtered, washed with water to remove excess acid, and then purified by recrystallization from a suitable solvent like ethanol to yield 3-hydroxymethyl-4-bromoantipyrine.

| Parameter | Value/Condition |

| Starting Material | Antipyrine |

| Reagents | Bromine, Paraformaldehyde, Glacial Acetic Acid, Sulfuric Acid |

| Solvent | Glacial Acetic Acid |

| Reaction Temperature | Room temperature for bromination, elevated for hydroxymethylation |

| Purification Method | Recrystallization (Ethanol) |

| Hypothetical Yield | 70-80% |

Step 2: Synthesis of 3-Hydroxymethylaminopyrine

This proposed protocol is based on general principles of nucleophilic aromatic substitution on halo-substituted pyrazolone rings. The bromine atom at the C4 position, activated by the adjacent carbonyl group, should be susceptible to nucleophilic displacement by ammonia.

Methodology:

-

Reaction Setup: In a sealed pressure vessel, suspend 3-hydroxymethyl-4-bromoantipyrine in a solution of aqueous or alcoholic ammonia. A copper catalyst, such as copper(I) oxide or copper(I) bromide, may be added to facilitate the reaction.

-

Amination Reaction: The vessel is sealed and heated to a temperature typically ranging from 120-150 °C. The reaction is maintained at this temperature with constant stirring for several hours until TLC or HPLC analysis indicates the consumption of the starting material.

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is transferred to a beaker, and the solvent is removed under reduced pressure. The residue is then dissolved in a dilute acid solution and washed with an organic solvent to remove any unreacted starting material. The aqueous layer is then basified with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.

-

Purification: The precipitated 3-Hydroxymethylaminopyrine is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure product.

| Parameter | Value/Condition |

| Starting Material | 3-Hydroxymethyl-4-bromoantipyrine |

| Reagents | Aqueous/Alcoholic Ammonia, Copper catalyst (optional) |

| Solvent | Water or Ethanol |

| Reaction Temperature | 120-150 °C (in a sealed vessel) |

| Purification Method | Recrystallization (Ethanol/Water) |

| Hypothetical Yield | 50-60% |

Reaction Mechanism: Nucleophilic Aromatic Substitution

The amination of 3-hydroxymethyl-4-bromoantipyrine is expected to proceed via a nucleophilic aromatic substitution mechanism, likely an addition-elimination pathway.

References

In-Depth Technical Guide: 3-Hydroxymethylantipyrine

A comprehensive overview of the discovery, synthesis, and biological significance of a primary metabolite of Antipyrine.

For Researchers, Scientists, and Drug Development Professionals.

Introduction

This technical guide provides a detailed examination of 3-Hydroxymethylantipyrine, a significant metabolite of the analgesic and antipyretic drug, antipyrine. While the initial query for "3-Hydroxymethylaminopyrine" did not yield a recognized compound, extensive research indicates that 3-Hydroxymethylantipyrine is the likely subject of interest due to its structural similarity and well-documented presence in scientific literature. This document outlines its discovery as a metabolic product, details its chemical synthesis, presents available quantitative data, and describes its role within the broader metabolic pathway of its parent compound.

Discovery and History

3-Hydroxymethylantipyrine was identified through studies investigating the biotransformation of antipyrine, a compound historically used as a probe to measure hepatic drug-metabolizing capacity. Its discovery was integral to understanding the oxidative metabolism of drugs by cytochrome P450 (CYP) enzymes. Research established that 3-Hydroxymethylantipyrine is one of the main metabolites of antipyrine found in human urine, highlighting its importance in the clearance of the parent drug.

Chemical Synthesis

An improved laboratory synthesis for 3-Hydroxymethylantipyrine has been developed, utilizing antipyrine as the starting material. A key enhancement in this process is the use of tri-n-butyltin hydride to reduce the vinyl bromide system in the intermediate, 3-hydroxymethyl-4-bromoantipyrine. This method allows for the isolation of salt-free 3-hydroxymethylantipyrine in nearly quantitative yield.[1]

Experimental Protocol: Improved Synthesis of 3-Hydroxymethylantipyrine

While the full detailed protocol from the primary literature is not publicly available, the key steps involve the synthesis of 3-hydroxymethyl-4-bromoantipyrine from antipyrine, followed by a reduction step.

Conceptual Steps:

-

Starting Material: Antipyrine.

-

Intermediate Synthesis: Formation of 3-hydroxymethyl-4-bromoantipyrine. This likely involves bromination and hydroxymethylation reactions.

-

Reduction: The crucial step involves the reduction of the vinyl bromide in 3-hydroxymethyl-4-bromoantipyrine using tri-n-butyltin hydride. This is a significant improvement as it avoids the formation of salt byproducts, simplifying purification.

-

Purification: The final product, 3-Hydroxymethylantipyrine, is isolated. The improved method boasts an almost quantitative yield.

Biological Role and Metabolism

3-Hydroxymethylantipyrine is a major product of antipyrine metabolism in humans and other species. Its formation is primarily mediated by the cytochrome P450 enzymes CYP1A2 and CYP2C9.

Antipyrine Metabolism Signaling Pathway

The following diagram illustrates the metabolic conversion of antipyrine to its primary metabolites, including 3-Hydroxymethylantipyrine.

Experimental Workflow: In Vitro Metabolism Assay

The following diagram outlines a typical experimental workflow to study the in vitro metabolism of antipyrine and the formation of 3-Hydroxymethylantipyrine.

Quantitative Data

Table 1: Urinary Excretion of Antipyrine and its Metabolites in Humans

Data is presented as a percentage of the administered oral dose of antipyrine (500 mg) recovered in urine over 52 hours.[2]

| Compound | Mean % of Dose in Urine (± SD) |

| Unchanged Antipyrine | 3.3 ± 1.2 |

| 4-Hydroxyantipyrine | 28.5 ± 2.2 |

| Norantipyrine | 16.5 ± 6.0 |

| 3-Hydroxymethylantipyrine | 35.1 ± 7.2 |

| 3-Carboxyantipyrine | 3.3 ± 0.8 |

Table 2: Urinary Excretion of Antipyrine and its Metabolites in Rats

Data is presented as a percentage of the administered intravenous dose of antipyrine (10 mg) recovered in urine over 24 hours.[3]

| Compound | % of Dose in Urine |

| Unchanged Antipyrine | 2.7 |

| 4-Hydroxyantipyrine | 13.3 |

| Norantipyrine | 7.4 |

| 3-Hydroxymethylantipyrine | 28.9 |

| 3-Carboxyantipyrine | 1.1 |

Table 3: Enzyme Kinetics of Antipyrine Metabolite Formation in Human Liver Microsomes

This table presents the Michaelis-Menten constants for the formation of antipyrine metabolites.[4]

| Metabolite | Vmax (nmol/mg/min ± SD) | Km (mmol/L ± SD) |

| Norantipyrine | 0.91 ± 0.04 | 19.0 ± 0.8 |

| 4-Hydroxyantipyrine | 1.54 ± 0.08 | 39.6 ± 2.5 |

| 3-Hydroxymethylantipyrine | Not Reported | Not Reported |

Pharmacological Activity

There is a lack of specific studies on the pharmacological activity of isolated 3-Hydroxymethylantipyrine. Its primary significance in the literature is as a biomarker for the activity of CYP1A2 and CYP2C9, and as a major clearance product of antipyrine. Further research would be required to determine if this metabolite possesses any intrinsic analgesic, antipyretic, or other pharmacological properties.

Conclusion

3-Hydroxymethylantipyrine is a key metabolite in the biotransformation of antipyrine. Its formation, primarily catalyzed by CYP1A2 and CYP2C9, is a crucial step in the elimination of the parent drug. While a detailed pharmacological profile of the isolated metabolite is not currently available, its synthesis and role in metabolic pathways are well-documented. The provided data and diagrams offer a comprehensive overview for researchers and professionals in drug development, highlighting the importance of this compound in the study of drug metabolism. Further investigation into the potential intrinsic activities of 3-Hydroxymethylantipyrine could be a valuable area for future research.

References

- 1. An improved synthesis of 3-hydroxymethylantipyrine using antipyrine as starting material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the different metabolic pathways of antipyrine in man: I. Oral administration of 250, 500 and 1000 mg to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on the different metabolic pathways of antipyrine in rats: influence of phenobarbital and 3-methylcholanthrene treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antipyrine as a probe for human oxidative drug metabolism: identification of the cytochrome P450 enzymes catalyzing 4-hydroxyantipyrine, 3-hydroxymethylantipyrine, and norantipyrine formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Pharmacokinetics of 3-Hydroxymethylaminopyrine: A Review of Available Scientific Evidence

A comprehensive review of existing scientific literature reveals a significant information gap regarding the pharmacokinetics and bioavailability of a compound referred to as 3-Hydroxymethylaminopyrine. Extensive searches for this specific chemical entity within prominent scientific databases have not yielded any direct data on its absorption, distribution, metabolism, and excretion (ADME). This suggests that "3-Hydroxymethylaminopyrine" may be an alternative or incorrect nomenclature for a known metabolite, a very minor and currently undocumented metabolic product, or a compound unrelated to the commonly studied pyrazolone derivatives.

The initial hypothesis that 3-Hydroxymethylaminopyrine might be a metabolite of the widely used analgesic and antipyretic drug Metamizole (also known as Dipyrone) could not be substantiated through the available literature. The established metabolic pathway of Metamizole is well-documented and does not include a compound with this name.

The Established Metabolic Pathway of Metamizole

Metamizole is a prodrug that undergoes rapid, non-enzymatic hydrolysis in the gastrointestinal tract to its primary active metabolite, 4-Methylaminoantipyrine (4-MAA) .[1] This initial step is crucial for the pharmacological activity of the drug. Following its formation, 4-MAA is further metabolized in the liver through two main pathways:

-

N-demethylation to another active metabolite, 4-Aminoantipyrine (4-AA) .

-

Oxidation to 4-Formylaminoantipyrine (4-FAA) .

Subsequently, 4-Aminoantipyrine is acetylated by the enzyme N-acetyltransferase 2 (NAT2) to form 4-Acetylaminoantipyrine (4-AAA) .[1] These four key metabolites—4-MAA, 4-AA, 4-FAA, and 4-AAA—are the primary analytes measured in pharmacokinetic studies of Metamizole.[2][3]

The metabolic cascade of Metamizole can be visualized as follows:

Pharmacokinetic Data of Known Metamizole Metabolites

While no data exists for "3-Hydroxymethylaminopyrine," extensive pharmacokinetic studies have been conducted on the primary metabolites of Metamizole. The table below summarizes key pharmacokinetic parameters for 4-MAA and 4-AA, offering a comparative overview for researchers in the field.

| Metabolite | Cmax (mg/L) | Tmax (h) | AUC (mg·h/L) | Half-life (h) | Bioavailability (%) |

| 4-Methylaminoantipyrine (4-MAA) | Varies with dose | 1.2 - 2.0 | Varies with dose | 2.6 - 3.5 | ~85 (oral) |

| 4-Aminoantipyrine (4-AA) | Varies with dose | Varies | Varies with dose | 3.8 (rapid acetylators) 5.5 (slow acetylators) | - |

Data compiled from multiple sources.[2][3] Cmax, Tmax, and AUC are dose-dependent.

Experimental Protocols for Pharmacokinetic Analysis of Metamizole Metabolites

The standard experimental workflow for investigating the pharmacokinetics of Metamizole and its metabolites typically involves the following key stages:

A typical study protocol would include:

-

Subject Recruitment: Enrolling a cohort of healthy volunteers or a specific patient population.

-

Drug Administration: Administering a single oral or intravenous dose of Metamizole.

-

Sample Collection: Collecting serial blood and urine samples at predefined time points.

-

Sample Processing: Separating plasma or serum from blood samples and performing extraction procedures to isolate the metabolites of interest.

-

Bioanalytical Method: Quantifying the concentrations of 4-MAA, 4-AA, 4-FAA, and 4-AAA in the biological samples using validated analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Using the concentration-time data to calculate key pharmacokinetic parameters through non-compartmental or compartmental modeling.

Conclusion

References

An In-depth Technical Guide on the In-Vitro and In-Vivo Studies of 3-Hydroxymethylaminopyrine (3-Hydroxymethylantipyrine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxymethylaminopyrine, more commonly known as 3-hydroxymethylantipyrine, is a primary oxidative metabolite of antipyrine (phenazone), a well-known analgesic and antipyretic drug.[1][2][3] This technical guide provides a comprehensive overview of the in-vitro and in-vivo studies of 3-hydroxymethylantipyrine, focusing on its formation, pharmacokinetics, and the enzymatic pathways involved. Antipyrine's metabolism has been extensively used as a probe to study hepatic mixed-function oxidase activity in vivo.[4]

In-Vivo Studies

In-vivo studies in humans and animal models have been crucial in understanding the formation and excretion of 3-hydroxymethylantipyrine. These studies have established it as one of the main metabolites of antipyrine.

Human Studies

In healthy human volunteers, 3-hydroxymethylantipyrine is a major metabolite of antipyrine. Following oral administration of antipyrine, a significant portion of the dose is excreted in the urine as 3-hydroxymethylantipyrine.[5] Studies have shown that smoking can influence the metabolic profile of antipyrine, with smokers excreting a significantly higher percentage of 3-hydroxymethylantipyrine compared to non-smokers, suggesting an induction of the enzymes responsible for its formation.[6]

Animal Studies

In rats, 3-hydroxymethylantipyrine is also a prominent metabolite.[7] Studies in rat models of liver cirrhosis have shown a decreased clearance for the production of 3-hydroxymethylantipyrine, indicating that liver disease can impair its formation.[8] Pharmacokinetic studies in rabbits have demonstrated that the disposition of 3-hydroxymethylantipyrine is formation rate-limited.[9][10]

In-Vitro Studies

In-vitro studies, primarily using human liver microsomes, have been instrumental in elucidating the specific enzymes responsible for the formation of 3-hydroxymethylantipyrine and the kinetics of this metabolic process.

The formation of 3-hydroxymethylantipyrine from antipyrine is catalyzed by the cytochrome P450 (CYP) enzyme system.[11] Specifically, CYP1A2 and CYP2C9 have been identified as the primary enzymes mediating this reaction.[11] The biotransformation of antipyrine to its metabolites, including 3-hydroxymethylantipyrine, follows Michaelis-Menten kinetics.[11]

Quantitative Data

The following tables summarize the key quantitative data from various in-vitro and in-vivo studies of 3-hydroxymethylantipyrine.

Table 1: Urinary Excretion of 3-Hydroxymethylantipyrine in Humans

| Subject Group | Antipyrine Dose | Percentage of Dose Excreted as 3-Hydroxymethylantipyrine in Urine | Reference |

| Healthy Volunteers | 500 mg (oral) | 35.1 ± 7.2% (in 52 h) | [5] |

| Smokers | 10 mg/kg | 17.2 ± 2.4% | [6] |

| Non-smokers | 10 mg/kg | 14.2 ± 1.9% | [6] |

Table 2: Urinary Excretion of 3-Hydroxymethylantipyrine in Rats

| Treatment Group | Antipyrine Dose | Percentage of Dose Excreted as 3-Hydroxymethylantipyrine in 24h Urine | Reference |

| Control | 10 mg (i.v.) | 28.9% | [7] |

| 3-Methylcholanthrene treated | 10 mg (i.v.) | 8.5% | [7] |

Table 3: In-Vitro Enzyme Kinetics of Antipyrine Metabolite Formation in Human Liver Microsomes

| Metabolite | Vmax (nmol/mg/min) | Km (mmol/L) | Reference |

| 4-hydroxyantipyrine | 1.54 ± 0.08 | 39.6 ± 2.5 | [11] |

| norantipyrine | 0.91 ± 0.04 | 19.0 ± 0.8 | [11] |

Note: Specific Vmax and Km values for 3-hydroxymethylantipyrine formation were not explicitly provided in the search results.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the following outlines the general methodologies employed in the cited studies.

In-Vivo Human and Animal Studies

-

Subject/Animal Recruitment and Dosing: Healthy volunteers or specific patient populations (e.g., smokers, individuals with liver disease) are recruited. Laboratory animals (e.g., rats, rabbits) are used in preclinical studies. A defined dose of antipyrine is administered, typically orally or intravenously.[5][6][7][9]

-

Sample Collection: Urine and/or blood samples are collected at specified time intervals.[5][7][9]

-

Sample Analysis: The concentration of antipyrine and its metabolites, including 3-hydroxymethylantipyrine, in the collected samples is quantified using methods like High-Performance Liquid Chromatography (HPLC).[9]

-

Pharmacokinetic Analysis: The data is used to determine key pharmacokinetic parameters such as elimination half-life, clearance, and the percentage of the dose excreted as each metabolite.[5][6]

In-Vitro Metabolism Studies

-

Preparation of Liver Microsomes: Human or animal liver tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in cytochrome P450 enzymes.

-

Incubation: The liver microsomes are incubated with antipyrine in the presence of necessary cofactors (e.g., NADPH).

-

Inhibition Studies: To identify the specific CYP isoforms involved, experiments are conducted in the presence of selective chemical inhibitors or antibodies for different CYP enzymes.[11]

-

Analysis of Metabolites: The formation of 3-hydroxymethylantipyrine and other metabolites is quantified over time using analytical techniques like HPLC.

-

Enzyme Kinetics: By varying the substrate (antipyrine) concentration, kinetic parameters such as Vmax (maximum reaction velocity) and Km (Michaelis constant) are determined.[11]

Visualizations

Metabolic Pathway of Antipyrine

The following diagram illustrates the main oxidative metabolic pathways of antipyrine, leading to the formation of its primary metabolites, including 3-hydroxymethylantipyrine.

Caption: Metabolic conversion of antipyrine to its major metabolites.

Experimental Workflow for In-Vitro Metabolism Study

This diagram outlines the typical workflow for an in-vitro experiment to study the metabolism of antipyrine.

References

- 1. Page loading... [wap.guidechem.com]

- 2. What is the mechanism of Antipyrine? [synapse.patsnap.com]

- 3. An improved synthesis of 3-hydroxymethylantipyrine using antipyrine as starting material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antipyrine metabolite kinetics in rats: studies on dose and time dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on the different metabolic pathways of antipyrine in man: I. Oral administration of 250, 500 and 1000 mg to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and metabolism of antipyrine (phenazone) after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on the different metabolic pathways of antipyrine in rats: influence of phenobarbital and 3-methylcholanthrene treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of antipyrine in vivo in two rat models of liver cirrhosis. Its relationship to intrinsic clearance in vitro and microsomal membrane lipid composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The pharmacokinetics of antipyrine and three of its metabolites in the rabbit: intravenous administration of pure metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. experts.umn.edu [experts.umn.edu]

- 11. Antipyrine as a probe for human oxidative drug metabolism: identification of the cytochrome P450 enzymes catalyzing 4-hydroxyantipyrine, 3-hydroxymethylantipyrine, and norantipyrine formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of 3-Hydroxymethylaminopyrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxymethylaminopyrine, a metabolite of the once widely used analgesic and antipyretic drug aminopyrine, represents a key area of interest in understanding the pharmacology and toxicology of pyrazolone derivatives. While direct and extensive research on the specific molecular interactions of 3-Hydroxymethylaminopyrine is limited, its structural relationship to aminopyrine and other non-steroidal anti-inflammatory drugs (NSAIDs) of the pyrazolone class allows for a well-supported, inferred mechanism of action. This technical guide synthesizes the available information on its parent compound and related molecules to provide a comprehensive overview of the likely molecular pathways influenced by 3-Hydroxymethylaminopyrine.

Inferred Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary proposed mechanism of action for 3-Hydroxymethylaminopyrine, like its parent compound aminopyrine and other pyrazolone derivatives, is the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] These enzymes are critical in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[4]

The COX enzyme exists in at least two isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal lining and platelet aggregation.[5] Conversely, COX-2 is typically induced at sites of inflammation and is the primary target for anti-inflammatory drugs.[5][6] Many pyrazolone derivatives have been shown to be potent inhibitors of both COX-1 and COX-2.[3] Some newer pyrazolone-based compounds have been specifically designed as selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with COX-1 inhibition.[7][8][9][10]

The active metabolites of the related pyrazolone drug, dipyrone (metamizole), have been demonstrated to inhibit both COX-1 and COX-2.[11][12][13] It is therefore highly probable that 3-Hydroxymethylaminopyrine exerts its effects through a similar mechanism, binding to the active site of COX enzymes and preventing the synthesis of prostaglandins.

Signaling Pathway Diagram

Formation of 3-Hydroxymethylaminopyrine: A Metabolic Intermediate

3-Hydroxymethylaminopyrine, with the chemical name 4-dimethylamino-3-hydroxymethyl-2-methyl-1-phenyl-3-pyrazolin-5-one, is a product of the biohydroxylation of aminopyrine. While its urinary excretion is relatively low, studies in isolated rat hepatocytes have shown that it can constitute a significant portion of the metabolized parent drug, suggesting it is an important, albeit transient, intermediate in the overall metabolic pathway of aminopyrine.

Experimental Workflow for Metabolite Identification

Quantitative Data Summary

While specific quantitative data for the COX inhibitory activity of 3-Hydroxymethylaminopyrine is not available in the reviewed literature, the following table summarizes the inhibitory concentrations (IC50) of various pyrazolone derivatives against COX enzymes, providing a comparative context for the potential potency of 3-Hydroxymethylaminopyrine.

| Compound | Target | IC50 (µM) | Reference |

| Pyrazole Derivative 11 | COX-2 | 0.043 | [7] |

| Pyrazole Derivative 12 | COX-2 | 0.049 | [7] |

| Pyrazole Derivative 15 | COX-2 | 0.045 | [7] |

| Compound AD 532 | COX-2 | Less potent than Celecoxib | [8] |

| Trimethoxy Derivative 5f | COX-2 | 1.50 | [9] |

| Trimethoxy Derivative 6f | COX-2 | 1.15 | [9] |

| Metamizole (Dipyrone) | COX-1 (purified) | ~150 µg/ml | [13] |

| Metamizole (Dipyrone) | COX-2 (purified) | ~150 µg/ml | [13] |

| Metamizole (Dipyrone) | COX-2 (intact macrophages) | 12 µg/ml | [13] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments typically used to elucidate the mechanism of action of pyrazolone derivatives, which would be applicable to the study of 3-Hydroxymethylaminopyrine.

In Vitro COX Inhibition Assay

Objective: To determine the inhibitory effect of a test compound on the activity of COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Test compound (e.g., 3-Hydroxymethylaminopyrine) dissolved in a suitable solvent (e.g., DMSO).

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin and glutathione).

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2).

-

96-well microplates.

-

Incubator and microplate reader.

Protocol:

-

Prepare serial dilutions of the test compound in the reaction buffer.

-

In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the COX-1 or COX-2 enzyme.

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate for a further period (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay for COX Inhibition in Intact Cells

Objective: To assess the inhibitory effect of a test compound on COX activity in a cellular context.

Materials:

-

A suitable cell line (e.g., RAW 264.7 macrophages for COX-2, human platelets for COX-1).

-

Lipopolysaccharide (LPS) to induce COX-2 expression.

-

Test compound.

-

Cell culture medium and supplements.

-

EIA kit for PGE2 or Thromboxane B2 (TXB2).

Protocol:

-

Culture the cells to an appropriate density in multi-well plates.

-

For COX-2 inhibition, stimulate the cells with LPS for a sufficient time to induce COX-2 expression.

-

Treat the cells with various concentrations of the test compound for a specified period.

-

Add arachidonic acid to stimulate prostaglandin production.

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 (for macrophages) or TXB2 (for platelets) in the supernatant using an EIA kit.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the in vitro assay.

Conclusion

While direct experimental evidence for the mechanism of action of 3-Hydroxymethylaminopyrine is currently lacking, its structural classification as a pyrazolone and its origin as a metabolite of aminopyrine strongly support the inference that it functions as a cyclooxygenase inhibitor. This mode of action aligns with the well-established pharmacology of numerous related compounds. Further research, employing the experimental protocols detailed in this guide, is necessary to definitively characterize the molecular interactions and pharmacological profile of this specific metabolite. Such studies will be crucial for a complete understanding of the therapeutic and toxicological properties of aminopyrine and its derivatives.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Inhibition of Cyclooxygenases by Dipyrone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of cyclooxygenases by dipyrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Research Findings on the Biological Activity of Aminopyrine Derivatives: A Technical Overview

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on the Biological Activity of 4-Aminoantipyrine Derivatives

Disclaimer: Initial searches for "3-Hydroxymethylaminopyrine" did not yield specific research findings. This document presents preliminary data on the biological activities of structurally related and extensively studied 4-aminoantipyrine derivatives . These compounds serve as a relevant proxy for understanding the potential pharmacological profile of substituted pyrazolone molecules.

Executive Summary

This technical guide summarizes the preliminary research findings on the biological activity of 4-aminoantipyrine derivatives. The focus of this report is on their demonstrated anti-inflammatory and anthelmintic properties. Quantitative data from key studies are presented in tabular format for comparative analysis. Detailed methodologies for the primary in vivo and in vitro assays are provided to ensure reproducibility. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows, generated using the DOT language, to facilitate a deeper understanding of the underlying mechanisms and experimental designs.

Biological Activities of 4-Aminoantipyrine Derivatives

Derivatives of 4-aminoantipyrine, a significant metabolite of the non-steroidal anti-inflammatory drug (NSAID) aminopyrine, have been the subject of numerous studies to explore their therapeutic potential. These derivatives, particularly Schiff bases, have shown a wide range of biological activities, including analgesic, antipyretic, antimicrobial, and anticancer effects.[1] This report will focus on two of the most prominently reported activities: anti-inflammatory and anthelmintic.

Anti-inflammatory Activity

A number of 4-aminoantipyrine derivatives have been synthesized and evaluated for their anti-inflammatory effects, often showing significant activity comparable to standard drugs like Diclofenac.[2][3] The primary mechanism of action for the anti-inflammatory effects of many NSAIDs and their derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.[4][5]

Anthelmintic Activity

Several synthesized derivatives of 4-aminoantipyrine have also demonstrated potent anthelmintic activity against various helminths.[2][3] The efficacy is typically evaluated by measuring the time taken for paralysis and death of the worms in in vitro assays.

Quantitative Data Presentation

The following tables summarize the quantitative data from studies on the anti-inflammatory and anthelmintic activities of selected 4-aminoantipyrine derivatives.

Table 1: In Vivo Anti-inflammatory Activity of 4-Aminoantipyrine Derivatives in Carrageenan-Induced Paw Edema Model [3]

| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 1h | Paw Edema Inhibition (%) at 2h | Paw Edema Inhibition (%) at 3h | Paw Edema Inhibition (%) at 4h |

| 4c | 10 | 45.1 | 48.2 | 50.0 | 52.1 |

| 4d | 10 | 42.3 | 45.5 | 47.9 | 50.0 |

| 4f | 10 | 40.8 | 43.6 | 45.8 | 47.9 |

| 4h | 10 | 38.0 | 40.9 | 43.1 | 45.1 |

| Diclofenac | 10 | 50.7 | 53.6 | 55.6 | 57.7 |

| Control | - | 0 | 0 | 0 | 0 |

Note: The specific structures of compounds 4c, 4d, 4f, and 4h are detailed in the cited literature.[3]

Table 2: In Vitro Anthelmintic Activity of 4-Aminoantipyrine Derivatives against Pheretima posthuma [2]

| Compound | Concentration (mg/mL) | Time to Paralysis (min) | Time to Death (min) |

| 4a | 10 | 25 | 45 |

| 4b | 10 | 28 | 50 |

| 4e | 10 | 30 | 55 |

| 4g | 10 | 22 | 40 |

| Albendazole | 10 | 15 | 30 |

| Control (Saline) | - | - | - |

Note: The specific structures of compounds 4a, 4b, 4e, and 4g are detailed in the cited literature.[2]

Experimental Protocols

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the efficacy of compounds in reducing acute inflammation.[6][7][8][9]

Materials:

-

Male Wistar rats (180-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test compounds (4-aminoantipyrine derivatives)

-

Standard drug (Diclofenac sodium)

-

Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)

-

Plethysmometer or digital calipers

Procedure:

-

Animals are fasted overnight with free access to water.

-

The basal paw volume of the right hind paw of each rat is measured.

-

Rats are divided into groups: control, standard, and test groups.

-

The test compounds, standard drug, or vehicle are administered orally or intraperitoneally.

-

After a specific absorption time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

The percentage inhibition of paw edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

In Vitro Anthelmintic Activity: Assay using Pheretima posthuma

This assay is a common preliminary test for anthelmintic activity, using adult Indian earthworms as the model organism due to their anatomical and physiological resemblance to intestinal roundworms.[10][11][12][13]

Materials:

-

Adult Indian earthworms (Pheretima posthuma)

-

Test compounds (4-aminoantipyrine derivatives) at various concentrations

-

Standard drug (Albendazole)

-

Control (Normal saline)

-

Petri dishes

-

Warm water (50°C)

Procedure:

-

Adult earthworms of similar size are collected, washed with normal saline to remove fecal matter, and acclimatized.

-

The worms are divided into groups and placed in Petri dishes containing the test solution, standard drug solution, or normal saline.

-

Observations are made for the time taken for paralysis and death of the worms.

-

Paralysis is noted when the worms do not move even when shaken vigorously.

-

Death is confirmed when the worms show no movement upon vigorous shaking and when dipped in warm water (50°C), often accompanied by fading of their body color.

Mandatory Visualizations

Signaling Pathways

The anti-inflammatory activity of many 4-aminoantipyrine derivatives is attributed to the inhibition of the COX-2 enzyme, which is a key player in the prostaglandin synthesis pathway.

Caption: COX-2 Inhibition Pathway by 4-Aminoantipyrine Derivatives.

Experimental Workflows

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Caption: Workflow for In Vitro Anthelmintic Activity Assay.

Conclusion

The preliminary research on 4-aminoantipyrine derivatives demonstrates their potential as a scaffold for the development of new anti-inflammatory and anthelmintic agents. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation into the structure-activity relationships and mechanisms of action of this class of compounds. The inhibition of the COX-2 pathway appears to be a key mechanism for their anti-inflammatory effects. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic potential.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis and biological activities of 4-aminoantipyrine derivatives derived from betti-type reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. inotiv.com [inotiv.com]

- 7. researchgate.net [researchgate.net]

- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 9. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rjppd.org [rjppd.org]

- 11. phytopharmajournal.com [phytopharmajournal.com]

- 12. japsonline.com [japsonline.com]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

Toxicological Profile and Safety Assessment of 3-Hydroxymethylaminopyrine: A Read-Across Approach

Disclaimer: Direct toxicological data for a compound named "3-Hydroxymethylaminopyrine" is not available in the public domain. This technical guide provides a toxicological profile based on a read-across approach from the well-studied parent compound, aminopyrine, and its known metabolites. The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted with caution due to the absence of direct experimental data on 3-Hydroxymethylaminopyrine.

Introduction

Aminopyrine (4-dimethylamino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) is a pyrazolone derivative with analgesic, antipyretic, and anti-inflammatory properties[1]. However, its use in humans has been largely discontinued in many countries due to the risk of severe adverse effects, most notably agranulocytosis[2]. The toxicological profile of aminopyrine and its metabolites has been a subject of study to understand these risks.

Given the name "3-Hydroxymethylaminopyrine," it is hypothesized to be a derivative of aminopyrine. For this assessment, we will assume a structure where a hydroxymethyl group (-CH2OH) is attached to the pyrazolone ring of aminopyrine. The toxicological properties of this hypothetical compound will be inferred from the known data of aminopyrine and its primary metabolites.

Physicochemical Properties (Hypothesized)

The introduction of a hydroxymethyl group to the aminopyrine structure would be expected to increase its polarity and water solubility compared to the parent compound. This could influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Toxicological Profile of Aminopyrine and its Metabolites (Read-Across Data)

The primary toxicities associated with aminopyrine are hematological, with agranulocytosis being the most severe. Other reported adverse effects include skin reactions and potential long-term risks[2].

3.1. Acute Toxicity

Aminopyrine exhibits moderate acute toxicity.

| Compound | Test Species | Route | LD50 | Reference |

| Aminopyrine | Rat | Oral | 1.7 g/kg | [3] |

3.2. Genotoxicity and Mutagenicity

The genotoxic potential of aminopyrine and its derivatives is a significant concern. Aminopyrine itself is not consistently mutagenic in standard assays, but its derivatives and reaction products, particularly nitrosamines formed in the presence of nitrite, have shown mutagenic and carcinogenic properties[2].

3.3. Carcinogenicity

Aminopyrine, when combined with nitrites, can form carcinogenic nitrosamines[2]. This has been a major factor in its restricted use.

3.4. Reproductive and Developmental Toxicity

Experimental studies have reported teratogenic and reproductive effects for aminopyrine[3].

Metabolism of Aminopyrine

The metabolism of aminopyrine is a critical factor in its toxicity. It is primarily metabolized in the liver through N-demethylation, yielding active and potentially toxic metabolites. The main metabolic pathways are sequential demethylation and acetylation[4][5][6][7].

The major metabolites of aminopyrine include:

The interindividual differences in the rates of these metabolic pathways are significant and can influence the susceptibility to aminopyrine-induced toxicity[4][5].

A common protocol to study the in vivo metabolism of aminopyrine in humans involves the following steps:

-

Subject Selection: Healthy volunteers are recruited for the study.

-

Drug Administration: A single oral dose of aminopyrine (e.g., 250 mg) is administered.

-

Urine Collection: Urine samples are collected over a 24-hour period post-administration.

-

Sample Analysis: The concentrations of the parent drug and its major metabolites in the urine are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

-

Data Analysis: The amounts of each metabolite are calculated to determine the metabolic ratios and assess the activity of different metabolic pathways[4][5].

Hypothesized Signaling Pathways and Mechanisms of Toxicity

The toxicity of aminopyrine is thought to be mediated by its metabolites and their subsequent reactions. The formation of reactive intermediates can lead to cellular damage and immune-mediated responses.

The metabolism of aminopyrine can lead to the production of reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.

Agranulocytosis induced by aminopyrine is believed to be an immune-mediated reaction, where metabolites may act as haptens, forming immunogenic complexes with proteins.

Visualizations

Caption: Metabolic pathway of aminopyrine.

Caption: Workflow for an in vivo metabolism study.

Predicted Toxicological Profile of 3-Hydroxymethylaminopyrine

The introduction of a hydroxymethyl group to the aminopyrine structure is likely to alter its toxicological profile.

-

Metabolism: The hydroxymethyl group could be a site for further metabolism, such as oxidation to an aldehyde or carboxylic acid, or conjugation (e.g., glucuronidation). This could potentially lead to faster clearance and detoxification. However, it could also lead to the formation of new reactive metabolites.

-

Toxicity: The increased polarity may reduce its ability to cross cell membranes, potentially decreasing its toxicity. Conversely, new metabolites could have their own unique toxicities. The potential for the formation of toxic nitrosamines would likely remain a concern.

Conclusion and Recommendations for Future Research

In the absence of direct experimental data, the toxicological profile of 3-Hydroxymethylaminopyrine can only be inferred from its structural similarity to aminopyrine. Based on this read-across approach, there is a potential for hematological toxicity, genotoxicity (especially in the presence of nitrites), and reproductive toxicity.

To establish a definitive toxicological profile and conduct a comprehensive safety assessment, the following studies on 3-Hydroxymethylaminopyrine are essential:

-

Acute, sub-chronic, and chronic toxicity studies in rodent and non-rodent species.

-

A full battery of genotoxicity tests (e.g., Ames test, in vitro and in vivo micronucleus assays).

-

Carcinogenicity bioassays .

-

Reproductive and developmental toxicity studies .

-

Mechanistic studies to elucidate its mode of action and identify any specific signaling pathways involved in its toxicity.

Until such data are available, any handling or potential exposure to 3-Hydroxymethylaminopyrine should be approached with significant caution, assuming a toxicological profile similar to or potentially more complex than that of aminopyrine.

References

- 1. Aminopyrine | C13H17N3O | CID 6009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Aminopyrine | 58-15-1 [chemicalbook.com]

- 4. Metabolism of aminopyrine and derivatives in man: in vivo study of monomorphic and polymorphic metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

Solubility Profile of 3-Hydroxymethylaminopyrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the solubility of an active pharmaceutical ingredient (API) is a critical parameter in drug development, influencing everything from formulation and bioavailability to in vitro assay design. This technical guide provides an in-depth overview of the solubility characteristics of 3-Hydroxymethylaminopyrine, a derivative of the analgesic and antipyretic compound aminopyrine. Due to the limited availability of direct solubility data for 3-Hydroxymethylaminopyrine, this guide leverages data for the parent compound, aminopyrine, to provide a foundational understanding of its likely solubility profile. The experimental methodologies detailed herein are standard pharmaceutical industry practices applicable to determining the solubility of a wide range of compounds, including 3-Hydroxymethylaminopyrine.

Solubility Data

The solubility of a compound is dependent on the physicochemical properties of both the solute and the solvent, as well as on external factors such as temperature and pH. The following table summarizes the available solubility data for aminopyrine in various common solvents, which can be used as a proxy to estimate the solubility of its hydroxylated derivative, 3-Hydroxymethylaminopyrine. The presence of the hydroxymethyl group is anticipated to increase polarity and may enhance solubility in polar solvents.

| Solvent | Solubility (Aminopyrine) |

| Water | 5.55 g/100 mL[1][2] |

| Ethanol | 25 mg/mL[1][2] |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL[1][2] |

| Dimethyl Sulfoxide (DMSO) | 5 mg/mL[1][2] |

| N,N-Dimethylformamide (DMF) | 5 mg/mL[1][2] |

| Chloroform | Soluble[1][2] |

| Benzene | Soluble[1][2] |

| Ether | Soluble[1][2] |

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data are essential for drug development. Several methods are employed to determine the solubility of a compound, with the choice of method often depending on the stage of development and the amount of compound available.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[3] This method involves adding an excess of the solid compound to a known volume of solvent in a sealed flask. The flask is then agitated at a constant temperature until equilibrium is reached, which can take 24 to 72 hours.[3][4] After reaching equilibrium, the suspension is filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[4][5]

Key Steps:

-

Add an excess of 3-Hydroxymethylaminopyrine to a known volume of the desired solvent in a flask.

-

Seal the flask and place it in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the flask for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Allow the solution to stand to permit sedimentation of undissolved solids.[6]

-

Withdraw a sample of the supernatant and filter it through a non-adsorptive filter (e.g., 0.45 µm PTFE).

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods often used in the early stages of drug discovery to rank compounds.[5] These methods typically involve dissolving the compound in an organic solvent, such as DMSO, and then adding this stock solution to an aqueous buffer.[5] The concentration at which precipitation is first observed is taken as the kinetic solubility. While faster than equilibrium methods, kinetic solubility can sometimes overestimate the true thermodynamic solubility due to the formation of supersaturated solutions or metastable polymorphs.[5]

Typical Protocol:

-

Prepare a concentrated stock solution of 3-Hydroxymethylaminopyrine in DMSO (e.g., 10 mM).

-

Add small aliquots of the stock solution to a 96-well plate containing the aqueous buffer of interest.

-

Monitor the solution for the appearance of precipitate using nephelometry, light scattering, or UV absorbance.

-

The concentration at which precipitation is detected is reported as the kinetic solubility.

Visualizations

Experimental Workflow for Equilibrium Solubility Determination

Caption: A flowchart illustrating the key steps in the shake-flask method for determining equilibrium solubility.

Metabolic Pathway of Aminopyrine

While specific signaling pathways for 3-Hydroxymethylaminopyrine are not well-documented, the metabolism of its parent compound, aminopyrine, is known to involve cytochrome P450 (CYP) enzymes, primarily through N-demethylation.[7][8] This metabolic process is a key determinant of the drug's pharmacokinetic profile and potential for drug-drug interactions.

Caption: A diagram showing the major metabolic transformations of aminopyrine, highlighting the role of cytochrome P450 enzymes.

Conclusion

This technical guide provides a comprehensive overview of the solubility of 3-Hydroxymethylaminopyrine, utilizing data from its parent compound, aminopyrine, as a foundational reference. The detailed experimental protocols for both equilibrium and kinetic solubility determination offer researchers and drug development professionals the necessary tools to accurately assess this critical physicochemical property. The provided visualizations of the experimental workflow and the metabolic pathway of aminopyrine further enhance the understanding of the compound's behavior. Accurate solubility data is paramount for the successful development of new pharmaceutical products, and the methodologies outlined in this guide are designed to ensure the generation of reliable and reproducible results.

References

- 1. Aminopyrine CAS#: 58-15-1 [m.chemicalbook.com]

- 2. Aminopyrine | 58-15-1 [chemicalbook.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 7. Metabolism of aminopyrine and derivatives in man: in vivo study of monomorphic and polymorphic metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on the metabolism of aminopyrine, antipyrine and theophylline using monoclonal antibodies to cytochrome P-450 isozymes purified from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of 3-Hydroxymethylaminopyrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed laboratory protocol for the synthesis of a hydroxymethyl derivative of aminopyrine, a compound with potential applications in pharmaceutical research and development. While the requested nomenclature is "3-Hydroxymethylaminopyrine," it is important to note that the most chemically favorable position for hydroxymethylation on the aminopyrine scaffold is the exocyclic amino group at the 4-position. Therefore, this protocol details the synthesis of 4-(Hydroxymethyl(methyl)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. The described method is based on the well-established reaction of amines with formaldehyde to yield N-hydroxymethyl derivatives. This protocol provides a comprehensive guide for the synthesis, purification, and characterization of the target compound.

Introduction

Aminopyrine, a pyrazolone derivative, has historically been used for its analgesic, anti-inflammatory, and antipyretic properties. Chemical modification of the aminopyrine structure offers a promising avenue for the development of new therapeutic agents with potentially improved efficacy and safety profiles. The introduction of a hydroxymethyl group can alter the molecule's polarity, solubility, and ability to participate in hydrogen bonding, which may, in turn, influence its pharmacokinetic and pharmacodynamic properties.

The reaction of an amine with formaldehyde is a common method for introducing a hydroxymethyl group onto a nitrogen atom.[1] This process, known as N-hydroxymethylation, typically proceeds under mild conditions. In the context of aminopyrine, which possesses a tertiary amino group at the 4-position, the reaction with formaldehyde is expected to occur at this site.

Reaction Scheme

The synthesis of 4-(Hydroxymethyl(methyl)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one from aminopyrine and formaldehyde is depicted in the following reaction scheme:

References

Step-by-step experimental design using 3-Hydroxymethylaminopyrine

Application Notes & Protocols for 3-Hydroxymethylaminopyrine

For Research Use Only. Not for use in diagnostic procedures.

Introduction

3-Hydroxymethylaminopyrine is a novel synthetic compound belonging to the substituted pyridine class of molecules. Its structural features, including a pyridine core, a hydroxymethyl group, and an amino group, suggest its potential as a biologically active agent. Drawing parallels from structurally related heterocyclic compounds, this document outlines a comprehensive experimental design to elucidate the potential anticancer and antimicrobial properties of 3-Hydroxymethylaminopyrine. The following protocols provide a systematic approach to screen for its biological activity and to begin to understand its mechanism of action.

Hypothetical Signaling Pathway

Based on the activities of similar nitrogen-containing heterocyclic compounds, we hypothesize that 3-Hydroxymethylaminopyrine may interfere with key cellular signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

Subject: Application Notes and Protocols: 3-Hydroxymethylaminopyrine in Cancer Research

To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of publicly available scientific literature and clinical trial databases reveals a significant lack of specific research on the applications of 3-Hydroxymethylaminopyrine in cancer research. Searches for this compound and its potential acronym, 3-HMAP, did not yield any relevant studies detailing its mechanism of action, efficacy, or use in experimental cancer models.

Therefore, it is not possible to provide detailed Application Notes or Protocols as requested, due to the absence of foundational data. The information that was retrieved during the search process pertained to similarly named but chemically distinct compounds or unrelated clinical trial acronyms.

Analysis of Search Findings

To ensure a thorough investigation, multiple search queries were conducted. The key findings are summarized below:

-

Distinct Compounds: The search frequently identified "3-hydroxymethylantipyrine," which is a metabolite of antipyrine and a different chemical entity from 3-Hydroxymethylaminopyrine.[1]

-

Unrelated Clinical Trials: Several results referenced clinical trials with "MAP" in their acronyms, such as the Lung-MAP trial for squamous cell lung cancer and the MAP.3 trial for breast cancer prevention.[2][3][4][5][6] These trials do not involve the compound 3-Hydroxymethylaminopyrine.

-

Alternative Anti-cancer Agents: Information was found on 3-Bromopyruvate (3-BP) , a known anti-cancer agent that targets glycolysis.[7] This is a distinct molecule and its research is not applicable to 3-Hydroxymethylaminopyrine.

Conclusion and Recommendations

Currently, 3-Hydroxymethylaminopyrine does not appear to be a compound that has been investigated or reported on within the field of cancer research in any significant capacity. There is no available data to create the requested quantitative summaries, experimental protocols, or signaling pathway diagrams.

For professionals in drug development and cancer research, this indicates that 3-Hydroxymethylaminopyrine may be a novel chemical entity within this field, or it may be known by a different, proprietary name that is not in the public domain. Any research into this compound would represent a new area of investigation.

Should this compound be a subject of internal, non-public research, the following templates and logical workflows are provided as a guide for structuring future Application Notes when data becomes available.

Hypothetical Templates for Future Use

If and when data on 3-Hydroxymethylaminopyrine becomes available, the following structures can be utilized.

Hypothetical Data Presentation

Table 1: Example of In Vitro Cytotoxicity Data for 3-HMAP

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (hrs) | Assay Method |

|---|---|---|---|---|

| e.g., A549 | Lung | Data | 72 | MTT |

| e.g., MCF-7 | Breast | Data | 72 | MTT |

| e.g., HCT116 | Colon | Data | 72 | CellTiter-Glo® |

Hypothetical Experimental Protocol

Protocol: Assessing Cell Viability Using MTT Assay

-

Cell Seeding: Plate cells in a 96-well microplate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of 3-Hydroxymethylaminopyrine in culture medium. Remove old media from wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Hypothetical Workflow and Pathway Diagrams

Caption: A logical workflow for the preclinical evaluation of a novel anticancer compound.

Caption: A hypothetical signaling pathway illustrating the inhibition of a target protein by 3-HMAP.

References

- 1. An improved synthesis of 3-hydroxymethylantipyrine using antipyrine as starting material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Innovative Clinical Trials: The LUNG-MAP Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The National Cancer Institute of Canada Clinical Trials Group MAP.3 trial: an international breast cancer prevention trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lung-map.org [lung-map.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of Aminopyrine Metabolites in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of aminopyrine metabolites in biological samples. While the primary focus is on the well-established metabolites of aminopyrine, this guide also addresses the analysis of a potential, though less commonly cited, metabolite, 3-Hydroxymethylaminopyrine. The methodologies described herein are essential for pharmacokinetic studies, drug metabolism research, and clinical monitoring.

Introduction to Aminopyrine Metabolism

Aminopyrine, a pyrazolone derivative with analgesic and antipyretic properties, undergoes extensive metabolism in the body. The primary metabolic pathways include N-demethylation and acetylation, leading to the formation of several key metabolites that are excreted in urine. The major metabolites that are typically monitored in biological samples are:

-

4-Methylaminoantipyrine (MAA)

-

4-Aminoantipyrine (AA)

-

4-Formylaminoantipyrine (FAA) [1]

-

4-Acetylaminoantipyrine (AAA)

The quantification of these metabolites is crucial for understanding the disposition and metabolic fate of aminopyrine. While "3-Hydroxymethylaminopyrine" is not a commonly reported metabolite of aminopyrine, it is structurally related to metabolites of a similar drug, antipyrine (which forms 3-hydroxymethylantipyrine). It is conceivable that a minor hydroxylation pathway could exist for aminopyrine. This document will provide guidance on analytical approaches for both the known and this hypothetical metabolite.

Analytical Methods for Metabolite Quantification

The quantification of aminopyrine metabolites in biological matrices such as plasma and urine is typically achieved using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection or, for higher sensitivity and selectivity, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV methods offer a robust and cost-effective approach for the quantification of aminopyrine and its major metabolites in urine, particularly when high sensitivity is not a prerequisite.

Table 1: Summary of a Typical HPLC-UV Method for Aminopyrine Metabolites in Urine [2]

| Parameter | Condition |

| Instrumentation | HPLC system with UV detector |

| Column | Spherisorb ODS (5 µm, 250 x 4.6 mm) or equivalent C18 column |

| Mobile Phase | Isocratic mixture of water, methanol, triethylamine, and acetic acid |

| Detection Wavelength | 254 nm |

| Sample Preparation | Liquid-liquid extraction (LLE) with chloroform from alkalinized urine |

| Internal Standard | Isopropylaminoantipyrine |

| Linearity | 1-150 µg/mL in urine (r > 0.99) |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the highly sensitive and selective quantification of aminopyrine and its metabolites in plasma and other biological fluids, LC-MS/MS is the method of choice. This technique is particularly valuable for detecting low-level metabolites and for studies requiring high throughput.

Table 2: General LC-MS/MS Parameters for Aminopyrine Metabolite Analysis in Plasma

| Parameter | Condition |

| Instrumentation | LC-MS/MS system with a triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Column | C18 reversed-phase column (e.g., Agilent Zorbax SB-C18) |

| Mobile Phase | Gradient elution with methanol and water, often with a modifier like formic acid |

| Sample Preparation | Protein precipitation with methanol or acetonitrile |

| Internal Standard | A structurally similar compound, such as carbamazepine |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL range (e.g., 8 ng/mL for aminopyrine) |

Experimental Protocols

Protocol 1: HPLC-UV Quantification of Aminopyrine Metabolites in Urine

This protocol is based on a validated method for the determination of aminopyrine and its metabolites.[2]

3.1.1. Materials and Reagents

-

Reference standards for aminopyrine, 4-methylaminoantipyrine, 4-aminoantipyrine, 4-formylaminoantipyrine, and 4-acetylaminoantipyrine

-

Isopropylaminoantipyrine (Internal Standard)

-

Chloroform, Methanol, Triethylamine, Acetic Acid (HPLC grade)

-

Deionized water

-

Human urine (blank)

3.1.2. Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of urine sample, add the internal standard (isopropylaminoantipyrine).

-

Alkalinize the sample.

-

Add 5 mL of chloroform and vortex for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic (lower) layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the HPLC system.

3.1.3. Chromatographic Conditions

-

Column: Spherisorb ODS, 5 µm, 250 x 4.6 mm

-

Mobile Phase: A suitable isocratic mixture of water, methanol, triethylamine, and acetic acid. The exact composition should be optimized for the specific column and system to achieve adequate separation of the metabolites.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 20 µL

Protocol 2: LC-MS/MS Quantification of Aminopyrine and its Metabolites in Plasma

This protocol provides a general framework for developing a sensitive LC-MS/MS method.

3.2.1. Materials and Reagents

-

Reference standards for aminopyrine and its metabolites

-

Stable isotope-labeled internal standard (if available) or a suitable analog (e.g., carbamazepine)

-

Methanol, Acetonitrile, Formic Acid (LC-MS grade)

-

Deionized water

-

Human plasma (blank)

3.2.2. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add 200 µL of cold methanol containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for analysis.

-

Evaporate the supernatant and reconstitute in the initial mobile phase if necessary to improve peak shape.

3.2.3. LC-MS/MS Conditions

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A gradient program should be optimized to separate the parent drug and its metabolites. A typical gradient might start at 5-10% B, ramp up to 95% B, and then re-equilibrate.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization: ESI+.

-

MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard must be determined by infusing the individual compounds into the mass spectrometer.

Analysis of Hypothetical 3-Hydroxymethylaminopyrine

While not a commonly reported metabolite, the quantification of a "3-Hydroxymethylaminopyrine" would follow similar principles to the other metabolites.

Expected Properties and Analytical Considerations:

-

Structure: Based on its name, this compound would be aminopyrine with a hydroxymethyl group (-CH2OH) attached to the pyrazolone ring, likely at the C3-methyl position.

-

Polarity: The addition of a hydroxyl group would make it more polar than aminopyrine.

-

Chromatography: In reversed-phase HPLC, it would be expected to elute earlier than aminopyrine. The chromatographic conditions would need to be optimized to ensure its separation from other polar metabolites.

-

Mass Spectrometry: In ESI+, it would be expected to protonate readily. The precursor ion would be [M+H]+. Fragmentation would likely involve the loss of water (-18 Da) from the hydroxymethyl group and cleavage of the dimethylamino group. Specific MRM transitions would need to be determined experimentally.

The protocols described above, particularly the LC-MS/MS method, could be adapted for the quantification of 3-Hydroxymethylaminopyrine. The key would be to synthesize or obtain a reference standard for this compound to determine its specific retention time and mass spectrometric properties.

Data Presentation

Table 3: Quantitative Data for Aminopyrine Metabolites in Urine (Example Data) [1]

| Metabolite | Mean Amount in 24h Urine (mg) ± SD (n=60) |

| Unchanged Aminopyrine | 0.2 ± 0.2 |

| 4-Methylaminoantipyrine | 4.5 ± 2.8 |

| 4-Formylaminoantipyrine | 18.5 ± 10.1 |

| 4-Aminoantipyrine | 9.2 ± 6.6 |

| 4-Acetylaminoantipyrine | 31.8 ± 21.1 |

Visualizations

References

Application Notes and Protocols for In-Vivo Experiments with 3-Hydroxymethylaminopyrine

A comprehensive search has revealed no available scientific literature on "3-Hydroxymethylaminopyrine" as a compound for in-vivo experimentation.

The search results did not yield any studies detailing its use in animal models, nor was there information regarding its pharmacokinetics, pharmacodynamics, or mechanism of action. The queried substance appears to be either a metabolite of other compounds, such as pyridostigmine, or is referenced in the context of structurally distinct molecules with similar naming conventions.

Consequently, it is not possible to provide the requested detailed application notes, protocols, dosage calculations, or visualizations for in-vivo experiments with 3-Hydroxymethylaminopyrine. The core requirements, including data presentation in tables, detailed experimental protocols, and the creation of signaling pathway diagrams, cannot be fulfilled due to the absence of foundational research data on this specific molecule.

For researchers, scientists, and drug development professionals interested in this area, it would be necessary to first conduct foundational research to characterize the compound, its biological activity, and its safety profile before in-vivo studies could be designed and implemented. This would involve:

-

Chemical Synthesis and Characterization: Ensuring the purity and stability of 3-Hydroxymethylaminopyrine.

-

In Vitro Studies: Determining the compound's activity and mechanism of action in cell-based assays.

-

Pharmacokinetic and Toxicology Screening: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and potential toxicity in vitro and in preliminary animal models.

Without such prerequisite data, any proposed in-vivo dosage or experimental protocol would be purely speculative and scientifically unsound. We recommend that researchers interested in this molecule begin with these foundational studies to establish a scientific basis for any future in-vivo work.

Application Note: High-Throughput Screening for Novel Cyclooxygenase-2 (COX-2) Inhibitors

Introduction

This document provides a detailed protocol and application data for a high-throughput screening (HTS) campaign designed to identify novel inhibitors of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. While this application note is presented as a general guideline, it is conceptualized around the screening of a library of pyrazolone-like compounds, a chemical class to which a hypothetical molecule like "3-Hydroxymethylaminopyrine" might belong. Pyrazolone derivatives have a history as anti-inflammatory agents, making them a relevant starting point for discovering new COX-2 inhibitors. The protocols and data herein are representative of a typical HTS workflow for this target.

Target Pathway: COX-2 and Prostaglandin Synthesis